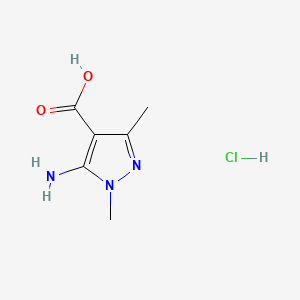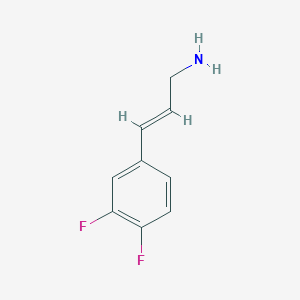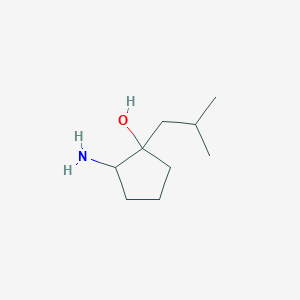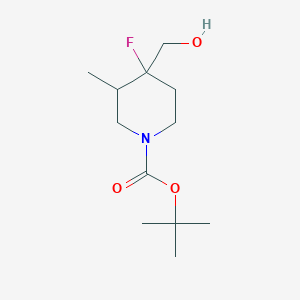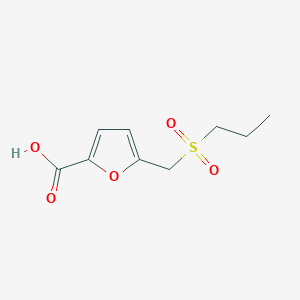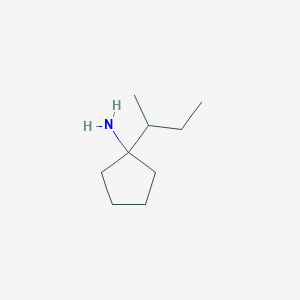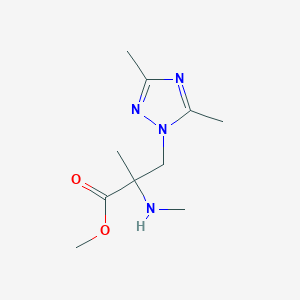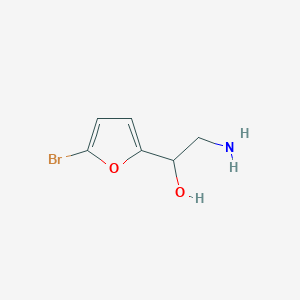
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H8BrNO2 It features a brominated furan ring attached to an ethan-1-ol moiety, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan followed by the introduction of the ethan-1-ol and amino groups. One common method involves the bromination of furan to form 5-bromofuran, which is then reacted with ethylene oxide in the presence of a base to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary amines (RNH2), or alkyl halides (R-X) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-amino-1-(5-bromofuran-2-yl)ethan-1-one.
Reduction: Formation of 2-amino-1-(furan-2-yl)ethan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-1-(5-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is unique due to the presence of the brominated furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents .
Properties
Molecular Formula |
C6H8BrNO2 |
|---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
2-amino-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |
InChI Key |
GWZTUNVYBXSBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



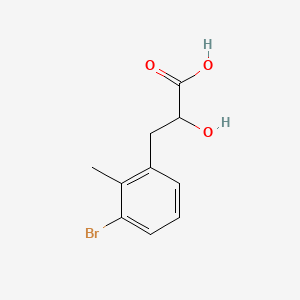
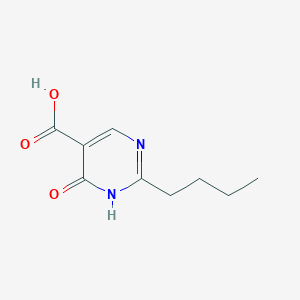
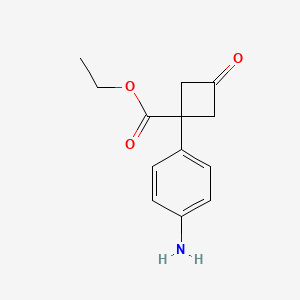
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
